molecular formula C7H4ClF3N4 B13077095 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B13077095
M. Wt: 236.58 g/mol
InChI Key: UUGKNXZAEMWZCW-UHFFFAOYSA-N
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Description

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS 1854086-23-9) is a high-value chemical building block for research and development, particularly in the field of medicinal chemistry. This compound features a pyrrolo[2,3-d]pyrimidine core, a scaffold known for its structural resemblance to purine nucleotides, which allows it to mimic adenosine and interact with a variety of enzyme binding sites, particularly in kinases . The reactive 4-chloro group and the electron-withdrawing trifluoromethyl moiety make this derivative a versatile intermediate for further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. Researchers are exploring pyrrolo[2,3-d]pyrimidine derivatives for a broad spectrum of biological activities. This includes their development as targeted kinase inhibitors for anticancer therapy and as novel antimicrobial agents to address the critical challenge of antimicrobial resistance (AMR) . The compound is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H4ClF3N4

Molecular Weight

236.58 g/mol

IUPAC Name

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine

InChI

InChI=1S/C7H4ClF3N4/c8-4-3-2(7(9,10)11)1-13-5(3)15-6(12)14-4/h1H,(H3,12,13,14,15)

InChI Key

UUGKNXZAEMWZCW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The chlorine atom can be introduced via chlorination reactions using reagents like N-chlorosuccinimide (NCS).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention due to its potential therapeutic applications. It serves as a scaffold for the development of various pharmacologically active agents, particularly in treating diseases such as cancer and autoimmune disorders.

Case Study: Tofacitinib Development
Tofacitinib, a well-known Janus kinase inhibitor used for rheumatoid arthritis, has structural similarities to pyrrolopyrimidine derivatives, including 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine. This compound's ability to modulate immune responses positions it as a candidate for further drug development targeting similar pathways .

Research indicates that this compound exhibits notable biological activity, including:

  • Antiviral Properties : Investigated for its effectiveness against viral infections through inhibition of viral replication mechanisms.
  • Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by targeting specific signaling pathways.

Chemical Synthesis

As a versatile building block, it is utilized in synthesizing more complex organic molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Mechanism of Action

The mechanism of action of 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-amine (Isomer)

This structural isomer (CAS 1092352-49-2) places the amino group at position 5 instead of position 2. This shift alters hydrogen-bonding interactions with biological targets. For example, the 2-amine in the target compound may engage in stronger interactions with kinase ATP-binding pockets, whereas the 5-amine isomer shows reduced activity in kinase assays .

5-Iodo-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Replacing the trifluoromethyl group with iodine (compound 17 in ) enables cross-coupling reactions (e.g., Sonogashira coupling) to introduce alkynyl or aryl groups.

Functional Group Modifications

N⁴-Cyclohexyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine (70)

This derivative substitutes the 4-chloro group with a cyclohexylamine, enhancing selectivity for IKKα kinase inhibition (IC₅₀ = 12 nM). The cyclohexyl group introduces steric bulk, reducing off-target effects compared to the parent compound .

4-(1-Pyrrolidinyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (8a)

Replacing chlorine with pyrrolidine (a secondary amine) increases basicity and solubility. This modification improves oral bioavailability in preclinical models, though it reduces synthetic versatility due to the absence of a leaving group .

Aromatic and Heterocyclic Derivatives

5-(4-Methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This compound (CAS 121405-36-5) features a 4-methylphenyl group at position 5 and an amino group at position 4. The aryl substituent enhances π-π stacking with tyrosine kinases like Mer and Axl, achieving IC₅₀ values < 50 nM in cellular assays. In contrast, the trifluoromethyl group in the target compound provides electron-withdrawing effects, stabilizing the molecule against oxidative metabolism .

MT-Tubercidin (7-(5'-Methylthio-β-D-erythrofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine)

A glycosylated analog with a sugar moiety at position 7, MT-tubercidin exhibits improved water solubility but reduced membrane permeability compared to the target compound. It is primarily used in antimicrobial studies .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Advantages Over Target Compound Limitations Ref.
Target Compound 4-Cl, 5-CF₃, 2-NH₂ 248.58 Kinase inhibition, intermediate Metabolic stability, synthetic utility Low solubility [1,8]
5-Iodo-4-chloro-2-amine (17) 4-Cl, 5-I, 2-NH₂ 269.06 Antiparasitic (e.g., T. brucei) Enables cross-coupling reactions Higher molecular weight [2]
N⁴-Cyclohexyl-5-CF₃-2,4-diamine (70) 4-Cyclohexyl, 5-CF₃, 2-NH₂ 341.80 IKKα inhibition (IC₅₀ = 12 nM) Improved kinase selectivity Complex synthesis [1]
5-(4-Methylphenyl)-4-amine 5-(4-MePh), 4-NH₂ 225.26 Mer/Axl kinase inhibition Strong π-π interactions Reduced metabolic stability [17]
MT-Tubercidin 7-Sugar, 2-NH₂ 365.34 Antimicrobial High solubility Poor cell penetration [5]

Biological Activity

4-Chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (CAS No. 1211520-73-8) is a compound within the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its biological activity, particularly in the context of cancer therapy and antiviral applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

  • Molecular Formula: C7_7H3_3ClF3_3N3_3
  • Molecular Weight: 221.57 g/mol
  • IUPAC Name: 4-chloro-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine
  • Purity: Typically >96% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to inhibit specific receptor tyrosine kinases, notably the colony-stimulating factor 1 receptor (CSF1R). This inhibition is crucial for modulating macrophage differentiation and maintenance, which are significant in various pathological conditions including cancer and inflammatory diseases .

Binding Affinity and Selectivity

Recent studies demonstrate that this compound exhibits subnanomolar enzymatic inhibition of CSF1R with excellent selectivity towards other kinases within the platelet-derived growth factor receptor (PDGFR) family. The binding conformation observed suggests a DFG-out-like orientation, which is critical for effective inhibition .

Anticancer Properties

This compound has shown promising results in various cancer cell lines. It has been evaluated for its cytotoxic effects against several human cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHeLa0.25
MDA-MB-2310.30
MCF-70.35

These findings indicate that the compound has potent anticancer activity, potentially making it a candidate for further development in oncology.

Antiviral Activity

In addition to its anticancer properties, this compound has been investigated for its antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). The structural features of the pyrrolo[2,3-d]pyrimidine scaffold have been linked to its ability to inhibit viral replication, although the precise molecular targets remain to be elucidated .

Table 2: Antiviral Activity Against Flaviviruses

CompoundVirus TypeIC50 (µM)
This compoundZika Virus>100
Dengue Virus>100

Case Studies

  • CSF1R Inhibition Study : A study demonstrated that compounds similar to this compound showed significant inhibition of CSF1R in vitro. These compounds were profiled for pharmacokinetics and stability in vivo, indicating potential therapeutic applications in macrophage-related diseases .
  • Antiviral Screening : In another investigation focusing on antiviral properties, derivatives of pyrrolo[2,3-d]pyrimidines were screened against ZIKV and DENV. Compounds exhibited varying degrees of activity with implications for further structural optimization to enhance efficacy against these viruses .

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